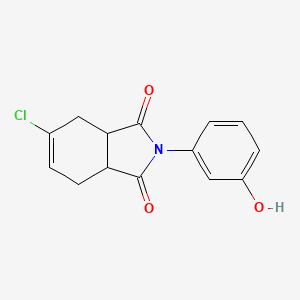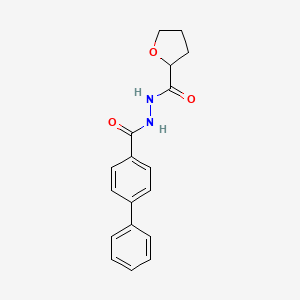
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
作用机制
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide inhibits glutamate transporters by binding to the substrate binding site of the transporter. This results in the accumulation of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to be a potent and selective inhibitor of glutamate transporters, with minimal off-target effects.
Biochemical and Physiological Effects:
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have several biochemical and physiological effects. It can induce epileptiform activity in brain slices, indicating that it can disrupt normal neuronal activity. It can also increase the release of dopamine in the striatum, which may be related to its potential as a treatment for Parkinson's disease. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide is its potency and selectivity for glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in various physiological and pathological conditions. However, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has some limitations as well. It can induce epileptiform activity in brain slices, which may limit its use in certain experimental setups. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has a short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for research on 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of new treatments for neurological disorders that are associated with dysregulation of glutamate transporters. Another area of research is the study of the long-term effects of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide on neuronal function and behavior. This could help to elucidate the role of glutamate transporters in normal brain function and in the pathogenesis of neurological disorders. Finally, there is a need for more research on the safety and toxicity of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, particularly in the context of potential clinical use.
合成方法
The synthesis of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2,3,4-trifluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide in high purity. The synthesis method has been optimized to yield high-quality 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide with minimal impurities.
科学研究应用
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the clearance of extracellular glutamate, which is an important neurotransmitter in the central nervous system. Dysregulation of glutamate transporters has been implicated in several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-9-4-2-8(3-5-9)14(19)18-11-7-6-10(15)12(16)13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVSHOCQXEMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)